molecular formula C10H12N2O2S B15239992 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Katalognummer: B15239992
Molekulargewicht: 224.28 g/mol
InChI-Schlüssel: BWLOEBIFPPJLMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings

Vorbereitungsmethoden

The synthesis of 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of tert-butylamine, thioamide, and a suitable carboxylic acid derivative, followed by cyclization under acidic or basic conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Analyse Chemischer Reaktionen

3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole or thiazole rings are replaced by other groups.

    Common Reagents and Conditions: Reagents such as sodium hydride, bromine, and acetic acid are often used in these reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the rings.

Wissenschaftliche Forschungsanwendungen

3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism by which 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity and thus affecting biochemical pathways. In medicinal applications, this inhibition can lead to the suppression of bacterial or fungal growth .

Vergleich Mit ähnlichen Verbindungen

3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H12N2O2S

Molekulargewicht

224.28 g/mol

IUPAC-Name

3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C10H12N2O2S/c1-10(2,3)7-5-15-9-11-4-6(8(13)14)12(7)9/h4-5H,1-3H3,(H,13,14)

InChI-Schlüssel

BWLOEBIFPPJLMZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CSC2=NC=C(N12)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.